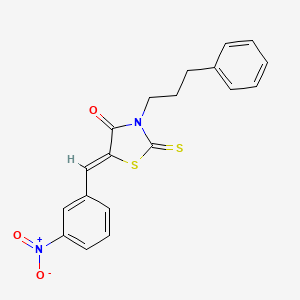![molecular formula C23H26N2O9S2 B4595265 4,4'-{(9-oxo-9H-fluorene-2,7-diyl)bis[sulfonyl(methylimino)]}dibutanoic acid](/img/structure/B4595265.png)
4,4'-{(9-oxo-9H-fluorene-2,7-diyl)bis[sulfonyl(methylimino)]}dibutanoic acid
Overview
Description
4,4'-{(9-oxo-9H-fluorene-2,7-diyl)bis[sulfonyl(methylimino)]}dibutanoic acid is a useful research compound. Its molecular formula is C23H26N2O9S2 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 538.10797276 g/mol and the complexity rating of the compound is 966. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fuel Cell Applications
A novel sulfonated diamine monomer, which shares structural similarities with 4,4'-{(9-oxo-9H-fluorene-2,7-diyl)bis[sulfonyl(methylimino)]}dibutanoic acid, was synthesized and used to develop a series of sulfonated polyimides. These materials demonstrated good solubility and promising proton conductivities, making them suitable for fuel cell applications. The proton conductivities were measured under various humidity conditions, showing comparable or superior performance to Nafion 117, a standard in the field. This research highlights the potential of fluorene-based sulfonated polyimides in improving the efficiency and durability of fuel cells (Guo et al., 2002).
Electrophoretic and Biocompatible Applications
The synthesis of N-Methyl bis[(nonafluorobutane)sulfonyl]imide, a compound with structural relevance, facilitated the development of electrophoretic poly(2-oxazoline)s. These materials were coated on stainless steel and hybridized with bioactive glass, indicating potential applications in biocompatible coatings and medical implants. The process showcases the versatility of sulfoneimide-based polymers for various scientific and biomedical applications (Hayashi & Takasu, 2015).
Membrane Technology for Water Purification
Research into sulfonated block copolymers containing fluorenyl groups for fuel cell membranes has revealed their high proton conductivity and mechanical properties. These membranes demonstrated significant phase separation and water uptake, beneficial for water purification technologies. The ability to tailor these properties through the molecular architecture of the copolymers opens new avenues in designing advanced filtration and purification systems (Bae, Miyatake, & Watanabe, 2009).
Advanced Polymer Materials
The development of aromatic polyamides and polyimides derived from fluorene-based monomers has led to materials with high thermal stability and solubility in polar solvents. These characteristics are crucial for advanced polymer materials used in high-performance coatings, adhesives, and composite matrices. The research demonstrates the potential of fluorene-based compounds in creating materials with exceptional mechanical and thermal properties (Yang & Lin, 1993).
Properties
IUPAC Name |
4-[[7-[3-carboxypropyl(methyl)sulfamoyl]-9-oxofluoren-2-yl]sulfonyl-methylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O9S2/c1-24(11-3-5-21(26)27)35(31,32)15-7-9-17-18-10-8-16(14-20(18)23(30)19(17)13-15)36(33,34)25(2)12-4-6-22(28)29/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMAWMKNLRRHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N(C)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-bromo-4-ethoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4595182.png)
![(E)-2-(4-chlorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B4595185.png)
![{5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER](/img/structure/B4595191.png)

![2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4595204.png)
![N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4595223.png)

![3-ethyl-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4595230.png)
![N-(3,4-dimethylphenyl)-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B4595232.png)
![N-ISOBUTYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4595237.png)
![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE](/img/structure/B4595239.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4595247.png)
![methyl (9Z)-9-{[5-(4-bromophenyl)furan-2-yl]methylidene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4595256.png)
![2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE](/img/structure/B4595267.png)
